molecular formula C21H19NO5 B11161936 N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11161936
M. Wt: 365.4 g/mol
InChI Key: VRFUSZVHTDZPPO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a coumarin core (8-methoxy-2-oxo-2H-chromen-3-yl) linked to a phenoxy-acetamide scaffold with a cyclopropylamine substituent. Coumarins are renowned for their diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties . The 8-methoxy group on the coumarin ring and the cyclopropyl moiety on the acetamide are critical structural elements that influence its physicochemical and pharmacological profiles. The compound was synthesized with a 68% yield via a reaction involving cyclopropylamine, as reported in , and its structure was confirmed using ¹H NMR and HRMS .

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

N-cyclopropyl-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C21H19NO5/c1-25-18-4-2-3-14-11-17(21(24)27-20(14)18)13-5-9-16(10-6-13)26-12-19(23)22-15-7-8-15/h2-6,9-11,15H,7-8,12H2,1H3,(H,22,23)

InChI Key

VRFUSZVHTDZPPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4CC4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer and cesium acetate (CsOAc) as catalytic systems. Phenoxyamide derivatives react with terminal alkynes and CO at 45–70°C under normal pressure, yielding coumarins with regioselective control. For the target compound, the critical steps include:

  • Phenoxyamide Preparation : N-cyclopropyl-2-(2-methoxyphenoxy)acetamide serves as the precursor. The methoxy group at the ortho position of the phenoxy ring ensures subsequent 8-methoxy substitution on the coumarin.

  • Alkyne Selection : Phenylacetylene introduces the 3-phenyl group, while the phenoxyamide’s methoxy group directs 8-methoxy substitution during cyclization.

  • Catalytic Cyclization : The rhodium catalyst facilitates CO insertion and alkyne coupling, forming the pyrone ring of the coumarin.

Example Synthesis (adapted from CN107973768A):

  • Reactants :

    • N-cyclopropyl-2-(2-methoxyphenoxy)acetamide (1 mol)

    • Phenylacetylene (1 mol)

    • CO gas (1 mol)

  • Catalysts :

    • Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer (0.075 mol)

    • CsOAc (0.3 mol)

  • Conditions : 70°C, 20 hours, tetrahydrofuran (THF) solvent.

  • Yield : ~50% (estimated based on analogous reactions).

Stepwise Synthesis via Intermediate Coupling

For laboratories lacking specialized catalytic setups, a modular approach involving Suzuki-Miyaura coupling offers flexibility. This method constructs the coumarin and phenoxy acetamide separately before linking them.

Coumarin Core Synthesis

8-methoxy-3-iodocoumarin-2-one is prepared via:

  • Pechmann Condensation : Resorcinol and ethyl acetoacetate undergo acid-catalyzed cyclization to form 7-hydroxy-4-methylcoumarin, followed by methoxylation at position 8 using methyl iodide.

  • Iodination : Electrophilic iodination at position 3 introduces a reactive handle for cross-coupling.

Phenoxy Acetamide Side Chain Preparation

  • Etherification : 4-Hydroxyacetophenone reacts with chloroacetyl chloride to form 2-(4-acetylphenoxy)acetyl chloride.

  • Amidation : Cyclopropylamine displaces the chloride, yielding N-cyclopropyl-2-(4-acetylphenoxy)acetamide.

Suzuki-Miyaura Coupling

The iodinated coumarin and acetylphenoxy acetamide undergo palladium-catalyzed cross-coupling:

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : DMF/H₂O

  • Yield : ~65% (estimated).

Alternative Methodologies from Patent Literature

Solid-Phase Synthesis for High-Throughput Production

VulcanChem notes that solid-supported resins (e.g., Wang resin) can anchor the phenoxy acetamide, enabling iterative coupling with coumarin-building blocks. This method suits combinatorial libraries but requires specialized equipment.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Rhodium-catalyzed70°C, 20h, CO atmosphere~50%One-step, regioselectiveRequires specialized catalysts
Suzuki couplingPd catalysis, DMF/H₂O, 80°C~65%Modular, scalableMultiple synthetic steps
Mitsunobu reactionDEAD, PPh₃, THF~40%Mild conditionsLow yields, costly reagents

Challenges and Optimization Strategies

  • Regioselectivity in Coumarin Formation : The rhodium-catalyzed method’s selectivity depends on alkyne substitution. Asymmetric alkynes (e.g., propyne) may reduce yields due to competing pathways.

  • Cyclopropane Stability : The N-cyclopropyl group is prone to ring-opening under acidic conditions. Employing buffered reaction media (pH 7–8) preserves integrity.

  • Purification : Silica gel chromatography effectively isolates the target compound, though HPLC may be needed for >95% purity .

Chemical Reactions Analysis

N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, propargyl bromide, and sodium azides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C produces coumarin–triazole derivatives .

Scientific Research Applications

N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial, antifungal, and antimalarial activities . In medicine, coumarin derivatives, including this compound, have been investigated for their anti-HIV, anticancer, anti-inflammatory, and antioxidant properties

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit specific enzymes and proteins involved in disease processes. For example, coumarin derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial growth and proliferation, making the compound effective against various bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxy-Acetamide Scaffolds

Purine-Based Analogues ()

Compounds such as N-cyclopropyl-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide (Compound 3) share the phenoxy-acetamide backbone but replace the coumarin core with a purine derivative. Key differences include:

  • Core Structure : Purine (xanthine derivative) vs. coumarin.
  • Substituents : Purine analogues feature dipropyl groups at positions 1 and 3, while the target compound has a methoxy group at position 8 of the coumarin.
  • Synthetic Yield : The target compound (68% yield) demonstrates higher synthetic efficiency compared to purine-based analogues (21–95% yields) .
  • Biological Relevance: Purine derivatives in target adenosine receptors, whereas coumarins often exhibit antioxidant or anti-inflammatory effects .
Thiazole-Modified Coumarins ()

N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide derivatives retain the coumarin core but introduce a thiazole ring instead of the phenoxy linkage.

  • Structural Variation: Thiazole vs. phenoxy bridge.

Analogues with Varied Acetamide Substituents

Cyclopropyl vs. Hydroxypropyl Groups ()

N-(2-hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide differs in two key aspects:

  • Acetamide Substituent : Hydroxy-methoxypropyl vs. cyclopropyl.
  • Methoxy Position : 6-methoxy on coumarin vs. 8-methoxy in the target compound.
  • Physicochemical Properties : The cyclopropyl group increases lipophilicity (predicted logP ~3.5) compared to the polar hydroxypropyl substituent (logP ~2.8), which may influence bioavailability .
H₂S Donor Hybrids ()

Betaxolol–ADTOH (Compound 2b) incorporates a cyclopropylmethoxy group and a dithiolane H₂S donor.

  • Functional Groups : The target compound lacks the H₂S-releasing dithiolane moiety.
  • Therapeutic Potential: Hybrids like Betaxolol–ADTOH aim to enhance vasodilation in glaucoma treatment, whereas the target compound’s coumarin core may target inflammation or oxidative stress .

Bioactivity Comparisons

Anti-Inflammatory Activity ()

Thiazolidine derivatives such as (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide inhibit nitric oxide (NO) production with IC₅₀ values of 45.6 µM.

Enzymatic Targets

Coumarin derivatives are known to interact with cytochrome P450 enzymes and histone deacetylases (HDACs). In silico studies () identified boronic acid derivatives as HDAC inhibitors, highlighting the importance of methoxy and phenoxy groups in target engagement. The target compound’s 8-methoxy coumarin may offer unique binding interactions compared to benzopyran-based inhibitors .

Biological Activity

N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic compound belonging to the class of chromen-2-one derivatives, characterized by its unique structural features that include a cyclopropyl group and a methoxyphenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific cellular receptors, triggering various biological responses.
  • Enzyme Inhibition : It has been suggested that this compound may inhibit key enzymes involved in metabolic pathways, thus altering physiological processes.
  • Signaling Pathway Modulation : this compound might influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparative Biological Activity

To understand its efficacy, it is essential to compare this compound with other similar compounds. Below is a summary table comparing its activity with related chromen derivatives.

Compound NameIC50 (µM)Mechanism of ActionReference
This compoundTBDReceptor binding, enzyme inhibitionCurrent Study
Coumarin derivative A1.82AChE inhibition
Coumarin derivative B68.86Tyrosinase inhibition
Methoxyphenyl derivative C25Anti-lipid peroxidation

Study 1: Enzyme Inhibition

A study evaluated the enzyme inhibitory activity of various coumarin derivatives, including N-cyclopropyl derivatives. The findings indicated that compounds with similar structures exhibited significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. The specific interactions at the active site were analyzed using molecular docking techniques, revealing strong binding affinities for the target enzymes .

Study 2: Antioxidative Properties

Another research focused on the antioxidative properties of chromen derivatives, highlighting that certain compounds demonstrated strong anti-lipid peroxidation activities. This suggests potential therapeutic applications in oxidative stress-related diseases . The specific activity of N-cyclopropyl derivatives was noted but requires further investigation to quantify its antioxidative capacity.

Study 3: Cytotoxicity Assessment

Cytotoxicity studies conducted on B16F10 melanoma cells showed that some coumarin derivatives did not exhibit significant cytotoxic effects at lower concentrations (25–50 µM), indicating a favorable safety profile. However, as concentrations increased, cytotoxicity was observed, necessitating careful dosage considerations for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-cyclopropyl-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including substitution, cyclization, and amidation. Key steps include:

  • Chromenone core formation : Coupling 8-methoxy-2H-chromen-2-one derivatives with phenoxyacetic acid precursors under alkaline conditions .
  • Amidation : Reacting intermediates with cyclopropylamine using condensing agents like EDC/HOBt. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield. For example, using dichloromethane (DCM) as a solvent at 0–25°C minimizes side reactions .
  • Purification : Silica gel chromatography or recrystallization from ethyl acetate improves purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., cyclopropyl CH2_2 at δ ~0.5–1.5 ppm, chromenone carbonyl at δ ~160–170 ppm) .
  • HPLC : Monitor purity (>95%) using a C18 column with a methanol/water gradient .
  • Mass Spectrometry : Confirm molecular weight via ESI/APCI-MS, comparing calculated and observed [M+H]+^+ peaks .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer :

  • Polar solvents : DMSO or methanol for short-term storage (stable for 48 hours at 4°C).
  • Non-polar solvents : Ethyl acetate for long-term stability. Avoid aqueous buffers at pH >8 due to hydrolysis of the acetamide moiety .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Target selection : Prioritize enzymes with chromenone-binding pockets (e.g., cyclooxygenase-2, tyrosine kinases) .
  • Docking software : Use AutoDock Vina with force fields optimized for π-π stacking (chromenone-core interactions) and hydrogen bonding (acetamide group). Validate predictions with in vitro assays (IC50_{50} measurements) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substitutions) to identify pharmacophore contributions .
  • Meta-analysis : Use public databases (ChEMBL, PubChem) to aggregate data and apply statistical corrections for batch effects .

Q. How does the compound’s crystal structure inform its reactivity and intermolecular interactions?

  • Methodological Answer :

  • X-ray crystallography : Refine structures using SHELXL, focusing on bond angles (e.g., cyclopropyl ring strain) and hydrogen-bond networks (amide → chromenone carbonyl) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H···O interactions) to predict stability in solid-state formulations .

Q. What experimental designs optimize SAR studies for derivatives of this compound?

  • Methodological Answer :

  • Scaffold modifications : Introduce substituents at the chromenone 3-position (e.g., halogens, alkyl groups) to modulate lipophilicity .
  • Pharmacokinetic profiling : Use parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests to prioritize derivatives with improved bioavailability .

Data Contradiction Analysis

Q. How can discrepancies in synthetic yields (e.g., 40% vs. 70%) between labs be investigated?

  • Methodological Answer :

  • Reaction monitoring : Track intermediates via TLC or in situ FTIR to identify incomplete steps (e.g., unreacted cyclopropylamine) .
  • Catalyst screening : Test alternatives to Na2_2CO3_3 (e.g., K2_2CO3_3 or DBU) for amidation efficiency .
  • Scale-up effects : Evaluate mixing efficiency and heat dissipation in larger batches using DOE (Design of Experiments) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns to identify crystalline vs. amorphous forms .
  • DSC/TGA : Measure melting points and thermal degradation profiles to assess stability .

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